molecular formula C6H9F3N2O B12360992 6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one

6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one

Cat. No.: B12360992
M. Wt: 182.14 g/mol
InChI Key: UOFSZXAWUOYQRV-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that contains a trifluoromethyl group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often imparts enhanced metabolic stability and lipophilicity, making such compounds valuable in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For example, the compound can be synthesized by reacting 6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with specific reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles, such as:

Uniqueness

6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in drug design and development.

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C6H9F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h3,5,10H,2H2,1H3,(H,11,12)

InChI Key

UOFSZXAWUOYQRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(N1)C(F)(F)F

Origin of Product

United States

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